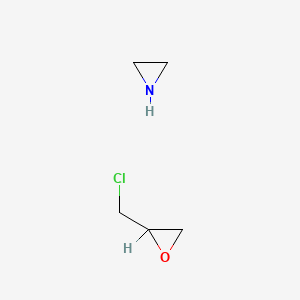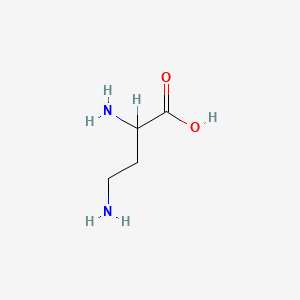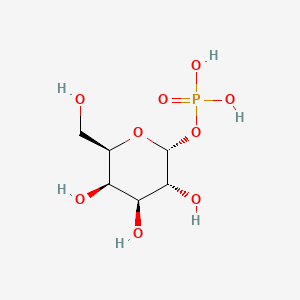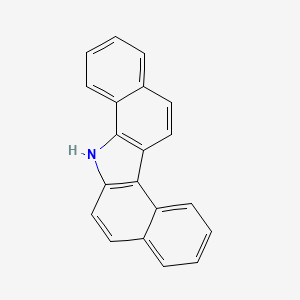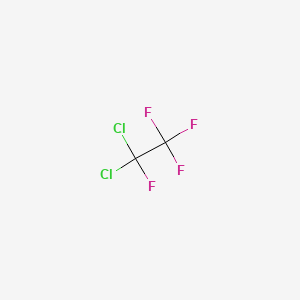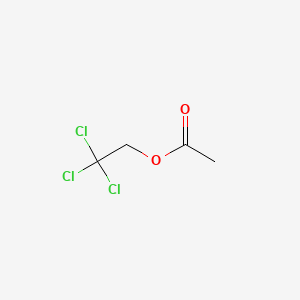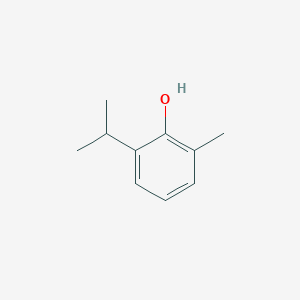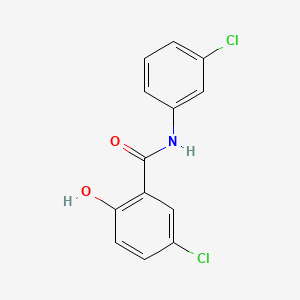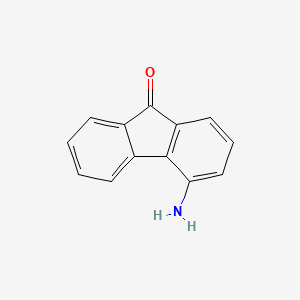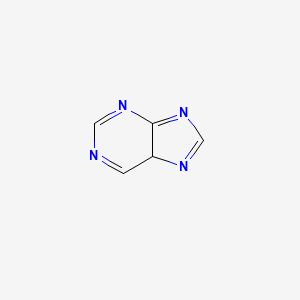
5H-purine
Übersicht
Beschreibung
5H-Purine is a heterocyclic aromatic organic compound that consists of a six-membered pyrimidine ring fused to a five-membered imidazole ring. This structure is fundamental to many biological molecules, including nucleotides, which are the building blocks of DNA and RNA. Purines, including this compound, play crucial roles in various biochemical processes, such as cellular respiration and signal transduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-purine typically involves the cyclization of appropriate precursors. One common method is the condensation of formamide with formic acid under high-temperature conditions. Another approach involves the reaction of 4,5-diaminopyrimidine with formic acid .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or nickel can facilitate the cyclization reactions. Additionally, green chemistry approaches, such as using ethanol as a solvent and mild reaction conditions, are being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Purine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form uric acid, a process catalyzed by xanthine oxidase.
Reduction: Reduction reactions can convert this compound into dihydropurine derivatives.
Substitution: Halogenation, nitration, and alkylation are common substitution reactions involving this compound.
Common Reagents and Conditions:
Oxidation: Xanthine oxidase in the presence of oxygen.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Uric acid.
Reduction: Dihydropurine derivatives.
Substitution: Halogenated purines, nitropurines, and alkylpurines.
Wissenschaftliche Forschungsanwendungen
5H-Purine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various purine derivatives used in pharmaceuticals and agrochemicals.
Biology: this compound derivatives are used to study cellular processes, such as DNA replication and repair.
Medicine: Purine analogs are employed in the treatment of diseases like cancer and viral infections.
Wirkmechanismus
The mechanism of action of 5H-purine and its derivatives involves their interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: An intermediate in purine metabolism.
Xanthine: A product of purine degradation.
Uniqueness of 5H-Purine: this compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its derivatives have diverse applications in medicine, particularly in the development of anticancer and antiviral drugs .
Eigenschaften
IUPAC Name |
5H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXKAFPOCZVZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NC=NC21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90328144 | |
| Record name | 5H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-24-5 | |
| Record name | 5H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90328144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


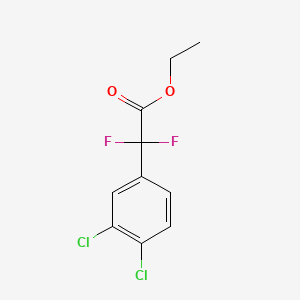
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)
